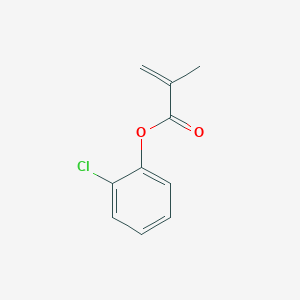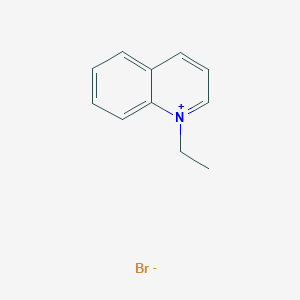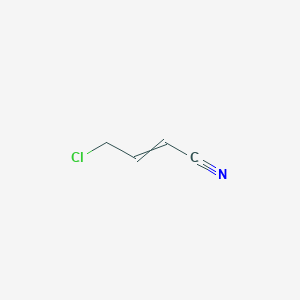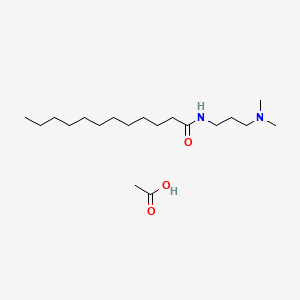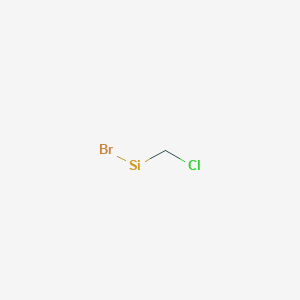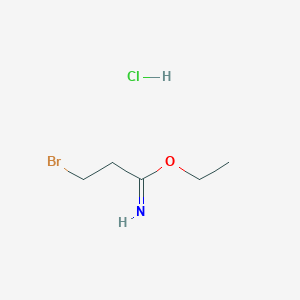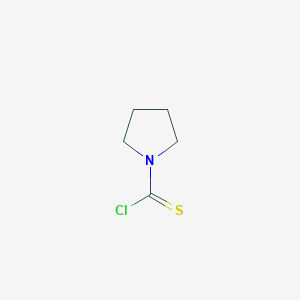
Pyrrolidine-1-carbothioyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-1-carbothioyl chloride is a chemical compound with the molecular formula C5H8ClNS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
Pyrrolidine-1-carbothioyl chloride can be synthesized through the reaction of pyrrolidine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction is as follows:
Pyrrolidine+Thiophosgene→Pyrrolidine-1-carbothioyl chloride+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Pyrrolidine-1-carbothioyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbamides.
Hydrolysis: In the presence of water, it hydrolyzes to form pyrrolidine and carbonyl sulfide.
Reduction: It can be reduced to pyrrolidine-1-carbothioyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Reducing Agents: Lithium aluminum hydride
Major Products
Thiocarbamates: Formed from the reaction with alcohols
Thiocarbamides: Formed from the reaction with amines
Pyrrolidine-1-carbothioyl hydride: Formed from reduction reactions
科学的研究の応用
Pyrrolidine-1-carbothioyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of pyrrolidine-1-carbothioyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various synthetic processes.
類似化合物との比較
Similar Compounds
- Pyrrolidine-1-carbonyl chloride
- Pyrrolidine-1-carbamoyl chloride
- Pyrrolidine-1-thiocarbonyl chloride
Uniqueness
Pyrrolidine-1-carbothioyl chloride is unique due to the presence of the thiocarbonyl group, which imparts distinct reactivity compared to its carbonyl and carbamoyl counterparts. This makes it particularly useful in the synthesis of sulfur-containing compounds.
特性
CAS番号 |
19009-42-8 |
|---|---|
分子式 |
C5H8ClNS |
分子量 |
149.64 g/mol |
IUPAC名 |
pyrrolidine-1-carbothioyl chloride |
InChI |
InChI=1S/C5H8ClNS/c6-5(8)7-3-1-2-4-7/h1-4H2 |
InChIキー |
DVBNKOCFSACJNH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


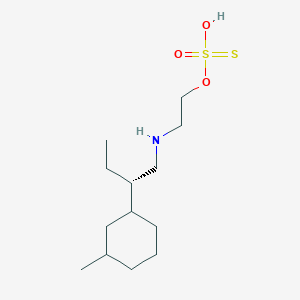
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
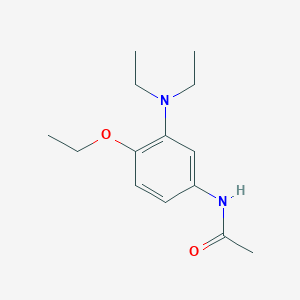
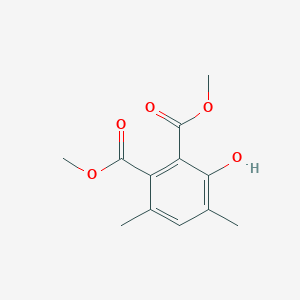
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
